![molecular formula C11H13N3O B079559 4-(1H-benzo[d]imidazol-2-yl)morpholine CAS No. 31075-58-8](/img/structure/B79559.png)
4-(1H-benzo[d]imidazol-2-yl)morpholine
Overview
Description
4-(1H-benzo[d]imidazol-2-yl)morpholine is a chemical compound with the linear formula C15H21N3O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides .
Synthesis Analysis
The synthesis of benzimidazole derivatives involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent . In one method, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .Molecular Structure Analysis
The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . The dihedral angle between the two fused rings in the heterocyclic ring system is 2.11 (1), while the phenyl ring attached to the imidazole moiety is inclined by 20.7 (1) to the latter .Chemical Reactions Analysis
The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Scientific Research Applications
Pharmacological Applications
The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Synthetic Routes
Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline have been classified according to the starting material used into: Reaction of o-phenylenediamines with carboxylic acids .
Material Science Applications
Practically significant materials prepared from (benzo[d]imidazol-2-yl)methanols include Co (II) cubane complexes behaving as single-molecule magnets .
Catalyst Applications
A cobalt catalyst for water electro-oxidation at neutral pH (overpotential 390 mV and a turnover frequency 1.83 s −1) has been prepared from (benzo[d]imidazol-2-yl)methanols .
Fluorophore Applications
Red-emitting fluorophores (quantum yields 0.96) and near-infrared dyes with absorption maxima near 950 nm have been developed from (benzo[d]imidazol-2-yl)methanols .
Therapeutic Applications
Cytotoxic and apoptosis-inducing agents have been developed from (benzo[d]imidazol-2-yl)methanols . In addition, prominent derivatives with antimicrobial activity have also been synthesized .
Mechanism of Action
Target of Action
The compound 4-(1H-benzo[d]imidazol-2-yl)morpholine, also known as 2-Morpholin-4-yl-1H-benzimidazole, is a benzimidazole derivative . Benzimidazole derivatives are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery . They have been utilized extensively as a drug scaffold in medicinal chemistry . The benzimidazole nucleus is a good bioisostere of naturally occurring nucleotides .
Mode of Action
The mode of action of benzimidazole derivatives is diverse, reflecting their wide-ranging biological activity . They have demonstrated antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . For instance, some benzimidazole derivatives have been found to act as allosteric inhibitors, blocking the polymerase before elongation .
Biochemical Pathways
The biochemical pathways affected by benzimidazole derivatives are numerous due to their ability to interact with various proteins and enzymes . For example, some benzimidazole derivatives have been found to inhibit the NS5B RNA polymerase, which is required for virus propagation .
Result of Action
The result of the compound’s action can vary depending on the specific target and the biological context. For instance, benzimidazole derivatives have been found to have antiviral activity, potentially by inhibiting viral replication . They have also shown antitumor activity, possibly through mechanisms such as protein kinase inhibition, topoisomerase inhibition, and antiangiogenic effects .
Safety and Hazards
Future Directions
Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, they continue to be an area of interest in drug discovery and development .
properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)12-11(13-10)14-5-7-15-8-6-14/h1-4H,5-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYERGUDBIQHVKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300868 | |
Record name | 4-(1H-benzo[d]imidazol-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30300868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzo[d]imidazol-2-yl)morpholine | |
CAS RN |
31075-58-8 | |
Record name | 31075-58-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139487 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(1H-benzo[d]imidazol-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30300868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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